1-(2-Fluorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide
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Overview
Description
1-(2-Fluorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a chemical compound that belongs to the class of pyridinecarboxamides This compound is characterized by the presence of a fluorophenyl group, two methyl groups, and a pyridine ring
Preparation Methods
The synthesis of 1-(2-Fluorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide can be achieved through several synthetic routes. One common method involves the condensation of 2-fluoroacetophenone with an appropriate amine, followed by cyclization and subsequent functional group modifications. The reaction conditions typically include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
1-(2-Fluorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Cyclization: The compound can participate in cyclization reactions to form various heterocyclic structures under specific conditions
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and acetone, as well as catalysts such as palladium, rhodium, and copper. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Fluorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor or modulator of specific biological pathways.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor, modulator, or activator of these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-(2-Fluorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide can be compared with other similar compounds, such as:
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a fluorophenyl group replacing the chlorine group in ketamine.
1-(2-Fluorophenyl)-2-propylamine: An amphetamine derivative with stimulant and entactogenic properties.
Piperazine derivatives: Compounds with a piperazine moiety, widely used in pharmaceuticals for their biological activities.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-(2-fluorophenyl)-4,6-dimethyl-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2/c1-8-7-9(2)17(14(19)12(8)13(16)18)11-6-4-3-5-10(11)15/h3-7H,1-2H3,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWQEMYSSZKQGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1C2=CC=CC=C2F)C(=O)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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